molecular formula C12H6F2N4 B12645404 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-56-5

3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12645404
CAS No.: 121845-56-5
M. Wt: 244.20 g/mol
InChI Key: JBXAMVYCHBTMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrido-triazine core substituted with a difluorophenyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2,4-difluoroaniline and reacting it with pyridine-3-carboxylic acid derivatives can lead to the formation of the desired triazine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the triazine core may interact with active sites or catalytic residues. These interactions can modulate biological pathways, leading to various effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific substitution pattern and the combination of a pyrido-triazine core with a difluorophenyl group

Properties

CAS No.

121845-56-5

Molecular Formula

C12H6F2N4

Molecular Weight

244.20 g/mol

IUPAC Name

3-(2,4-difluorophenyl)pyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C12H6F2N4/c13-7-1-2-8(9(14)5-7)12-16-11-6-15-4-3-10(11)17-18-12/h1-6H

InChI Key

JBXAMVYCHBTMQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC3=C(C=CN=C3)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.